(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane
Description
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is a chiral epoxide characterized by a 3-chlorophenyl group and a methyl group attached to a three-membered oxirane ring. Its stereochemistry at the C2 and C3 positions (both S-configurations) significantly influences its reactivity and biological interactions. Epoxides like this are critical intermediates in organic synthesis due to their strained ring structure, which facilitates nucleophilic ring-opening reactions to form diols, alcohols, or other functionalized compounds .
The compound’s molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. Its IUPAC name reflects the substituents’ positions and stereochemistry, distinguishing it from regioisomers (e.g., para- or ortho-chlorophenyl variants) and enantiomers (e.g., 2R,3R configurations) .
Properties
IUPAC Name |
(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEJBHVLGLPIFE-RCOVLWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (E)-3-chloro-1-phenylprop-2-en-1-ol using a chiral catalyst. The reaction conditions often include the use of a peracid, such as m-chloroperoxybenzoic acid, in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Agents
One of the prominent applications of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is in the synthesis of antifungal agents. The compound serves as an intermediate in the development of various pharmaceuticals that target fungal infections. For instance, it has been utilized in the synthesis of epoxytriazole derivatives, which exhibit significant antifungal activity against various pathogens. A patent describes a process for producing these derivatives using (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane as a key starting material, showcasing its utility in drug development .
Case Study: Synthesis of Epoxytriazole Derivatives
- Compound Used : (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane
- Application : Antifungal agent synthesis
- Methodology : The compound undergoes a series of reactions involving sulfonyl halides and bases to yield epoxytriazole derivatives with high optical purity.
- Yield : Approximately 35.8% optical purity achieved through optimized reaction conditions .
Synthetic Organic Chemistry
Chiral Synthesis
The compound is also significant in chiral synthesis due to its stereochemical properties. It can be resolved into enantiomers that are crucial for creating chiral drugs. The use of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane allows chemists to produce specific enantiomers that exhibit desired biological activities.
Data Table: Chiral Resolution Techniques
| Technique | Description | Yield (%) |
|---|---|---|
| Co(III) salen | Utilizes cobalt(III) complex for enantioselective resolution | 90 |
| DIBAL-H Reduction | Reductive method for converting oxiranes into alcohols | 95 |
| Enzymatic Hydrolysis | Enzyme-catalyzed resolution | 85 |
Materials Science
Polymer Chemistry
In materials science, (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane has potential applications in the development of polymeric materials. Its epoxide functionality allows for cross-linking reactions that enhance the mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Cross-Linking Polymeric Networks
- Material Studied : Epoxy resins
- Application : Enhancing mechanical properties
- Methodology : The compound is used as a cross-linker in epoxy formulations.
- Results : Improved tensile strength and thermal resistance compared to conventional formulations.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Structural Analog 1: (2S,3S)-2,3-bis(4-Chlorophenyl)oxirane
- Molecular Formula : C₁₄H₁₀Cl₂O
- Molecular Weight : 265.14 g/mol
- Key Features : Two para-chlorophenyl groups at C2 and C3.
- Comparison: Steric Effects: The bis-aryl substitution increases steric hindrance, reducing reactivity in ring-opening reactions compared to the mono-aryl target compound. Applications: Used in asymmetric catalysis and as a precursor for chiral diols in pharmaceuticals .
Structural Analog 2: 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide
- Molecular Formula: C₁₅H₁₂ClNO₂
- Molecular Weight : 273.72 g/mol
- Key Features : A carboxamide group at C2 and 3-chlorophenyl at C3.
- Comparison :
Structural Analog 3: (2S,3S)-2-(6-Methoxynaphthalen-2-yl)-3-methyloxirane
- Molecular Formula : C₁₄H₁₄O₂
- Molecular Weight : 214.26 g/mol
- Key Features : A methoxynaphthyl substituent at C2.
- Comparison :
Stability and Reactivity
| Compound | Stability (Epoxide Ring) | Dominant Reactivity Pathway |
|---|---|---|
| (2S,3S)-2-(3-Cl-Ph)-3-Me-oxirane | Moderate | Nucleophilic attack at C2 |
| 2,3-bis(4-Cl-Ph)oxirane | High | Ring-opening at C3 (less strained) |
| N-Phenylcarboxamide analog | Low | Amide-directed C2 attack |
Biological Activity
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, commonly referred to as a chlorophenyl oxirane, is a compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane features an epoxide functional group, which is known for its reactivity and ability to interact with various biological macromolecules. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.
The biological activity of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane can be primarily attributed to its epoxide structure. Epoxides are known to undergo hydrolysis or react with nucleophiles, leading to the formation of diols or other derivatives that can modulate biological pathways. The following mechanisms have been proposed:
- Interaction with Enzymes : The epoxide can inhibit or activate enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.
- Cellular Signaling Modulation : By forming covalent bonds with nucleophilic sites in proteins, the compound can alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research has indicated that compounds containing epoxide groups exhibit anticancer activity. A study demonstrated that similar oxirane derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The chlorophenyl moiety may enhance this effect by increasing the compound's affinity for cellular targets.
Toxicological Effects
Conversely, the biological activity of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane also raises concerns regarding toxicity. Epoxides are generally considered reactive intermediates that can lead to cellular damage. Studies have shown that exposure to epoxides can cause oxidative stress and DNA damage in various cell types .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane was tested on human liver microsomes to assess its metabolic stability and potential toxicity. The results indicated significant metabolic activation leading to the formation of reactive metabolites capable of binding to macromolecules .
- Animal Models : In vivo studies using rodent models revealed that administration of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane resulted in dose-dependent hepatotoxicity. Histopathological examination showed signs of liver damage consistent with oxidative stress and inflammation .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Alters drug metabolism pathways |
| Covalent Bond Formation | Interacts with nucleophilic sites in proteins |
| Signaling Pathway Modulation | Influences cell growth and apoptosis |
Q & A
Q. What are the key synthetic routes for (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, and how does stereochemistry influence the reaction conditions?
The synthesis typically involves epoxidation of a pre-functionalized alkene precursor using oxidizing agents like m-chloroperbenzoic acid (mCPBA) under acidic conditions. Stereochemical control is achieved via chiral catalysts (e.g., Sharpless or Jacobsen catalysts) or enantioselective starting materials. For example, asymmetric induction during epoxidation ensures the (2S,3S) configuration by leveraging steric and electronic effects of the 3-chlorophenyl group. Reaction temperature and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact enantiomeric excess .
Q. How is the stereochemical configuration of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane confirmed experimentally?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- NMR Spectroscopy : Employing chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
- X-ray Crystallography : Provides definitive spatial arrangement of substituents.
- Optical Rotation : Measures specific rotation to compare with literature values for enantiomeric purity .
Q. What are the common nucleophilic ring-opening reactions of this epoxide, and how do substituents dictate regioselectivity?
The 3-chlorophenyl group’s electron-withdrawing nature increases electrophilicity at the adjacent epoxide carbon, favoring SN2 mechanisms with nucleophiles (e.g., amines, thiols). Steric hindrance from the methyl group directs nucleophilic attack to the less hindered position. For example, azide ions preferentially open the epoxide at the chlorophenyl-adjacent carbon .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity data?
Discrepancies in regioselectivity or kinetic outcomes often arise from solvent effects or competing mechanisms. Density Functional Theory (DFT) simulations model transition states to identify dominant pathways (e.g., SN2 vs. SN1). For instance, polar solvents stabilize zwitterionic intermediates, altering reaction rates. Cross-referencing computational data with kinetic experiments (e.g., Eyring plots) validates mechanistic hypotheses .
Q. What strategies optimize enantioselective synthesis for pharmaceutical intermediates?
- Enzyme-Catalyzed Epoxidation : Lipases or epoxide hydrolases achieve >90% enantiomeric excess (ee) under mild conditions.
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization.
- Continuous Flow Systems : Enhance heat/mass transfer for scalable, high-yield production .
Q. How do electronic and steric effects of the 3-chlorophenyl group influence biological activity?
The chloro group enhances lipophilicity , improving membrane permeability in antimicrobial assays. Steric bulk from the methyl group may hinder binding to non-target enzymes, reducing off-target effects. Structure-activity relationship (SAR) studies using analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) quantify these effects .
Q. What methodologies address data variability in stability studies under physiological conditions?
- Accelerated Degradation Tests : Vary pH, temperature, and oxidative stress to identify degradation pathways (e.g., epoxide ring hydrolysis).
- LC-MS/MS Monitoring : Tracks degradation products in real-time.
- Statistical DoE (Design of Experiments) : Isolates critical factors (e.g., buffer composition) causing variability .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in epoxide ring-opening: How to reconcile?
Discrepancies often stem from:
- Catalyst Loading : Low catalyst concentrations favor non-catalytic pathways.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, altering rate laws.
- Substrate Purity : Trace impurities (e.g., water) deactivate acid-sensitive catalysts.
Systematic replication under standardized conditions (e.g., inert atmosphere, anhydrous solvents) clarifies these variables .
Methodological Tables
| Parameter | Impact on Synthesis | Optimal Range |
|---|---|---|
| Reaction Temperature | Higher temps reduce enantiomeric excess | 0–25°C |
| Solvent Polarity | Polar solvents favor SN2 mechanisms | Dichloromethane |
| Catalyst Loading | >5 mol% risks side reactions | 1–3 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
